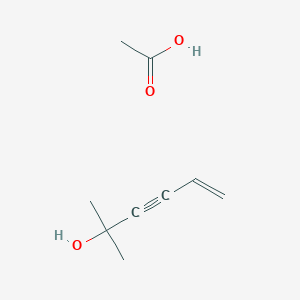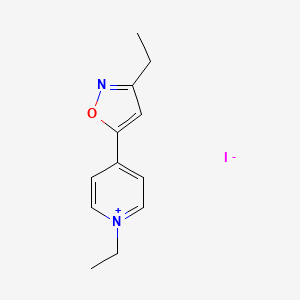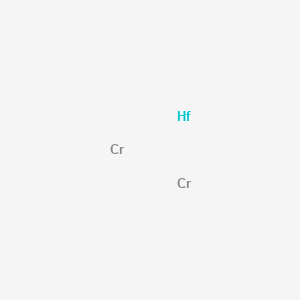
Chromium--hafnium (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium–hafnium (2/1) is an intermetallic compound consisting of chromium and hafnium in a 2:1 atomic ratio. This compound is known for its high melting point, excellent thermal stability, and unique mechanical properties, making it valuable in various high-temperature applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chromium–hafnium (2/1) can be synthesized through several methods, including:
Solid-State Reaction: A mixture of chromium and hafnium powders is pressed into pellets and heated at high temperatures (above 1500°C) in a vacuum or inert atmosphere to promote the formation of the compound.
Industrial Production Methods
The industrial production of chromium–hafnium (2/1) often involves the arc melting method due to its efficiency in producing high-purity intermetallic compounds. The process requires precise control of temperature and atmosphere to prevent contamination and ensure the desired stoichiometry .
Analyse Des Réactions Chimiques
Types of Reactions
Chromium–hafnium (2/1) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen at elevated temperatures.
Reduction: Requires strong reducing agents like hydrogen or carbon at high temperatures.
Substitution: Involves reacting with other metals in a molten state or at high temperatures.
Major Products Formed
Oxidation: Chromium oxide (Cr₂O₃) and hafnium oxide (HfO₂).
Reduction: Elemental chromium and hafnium.
Substitution: Various intermetallic compounds depending on the substituting metal.
Applications De Recherche Scientifique
Chromium–hafnium (2/1) has several scientific research applications, including:
High-Temperature Materials: Due to its excellent thermal stability and high melting point, it is used in the development of high-temperature materials for aerospace and industrial applications.
Alloy Development: It is used in the development of advanced alloys with improved mechanical properties and corrosion resistance.
Mécanisme D'action
The mechanism by which chromium–hafnium (2/1) exerts its effects is primarily through its structural and electronic properties. The compound’s high melting point and thermal stability are attributed to the strong metallic bonding between chromium and hafnium atoms. These properties make it an effective material for high-temperature applications and as a catalyst in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromium–zirconium (2/1): Similar in structure and properties due to the close chemical relationship between hafnium and zirconium.
Chromium–titanium (2/1): Another intermetallic compound with comparable thermal stability and mechanical properties.
Uniqueness
Chromium–hafnium (2/1) is unique due to its higher melting point and better thermal stability compared to similar compounds like chromium–zirconium (2/1) and chromium–titanium (2/1). These properties make it particularly valuable in applications requiring extreme temperature resistance and durability .
Propriétés
Numéro CAS |
12053-23-5 |
|---|---|
Formule moléculaire |
Cr2Hf |
Poids moléculaire |
282.48 g/mol |
Nom IUPAC |
chromium;hafnium |
InChI |
InChI=1S/2Cr.Hf |
Clé InChI |
BGEDGZDFAXUCQH-UHFFFAOYSA-N |
SMILES canonique |
[Cr].[Cr].[Hf] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




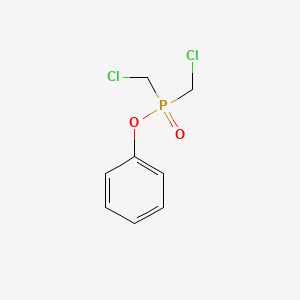
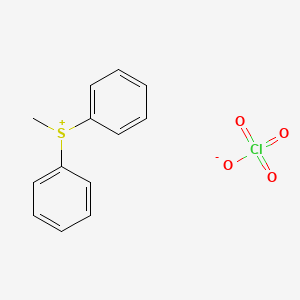
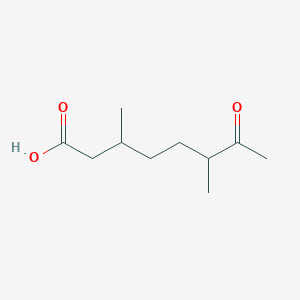
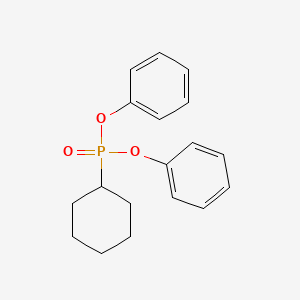
![1H-Naphtho[2,1-b]pyran, 2,3-dihydro-3,3-dimethyl-](/img/structure/B14717727.png)

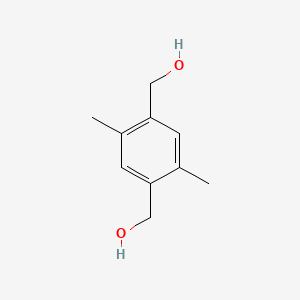
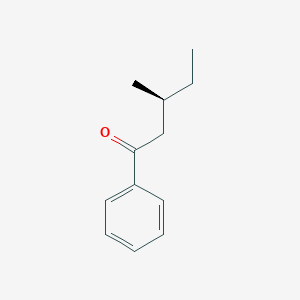
![N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride](/img/structure/B14717750.png)

